1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone
Overview
Description
1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone: is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a naphthalene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone typically involves the condensation of naphth[1,2-D]imidazol-2-one with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may require a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphth[1,2-D]imidazol-2-one derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted naphth[1,2-D]imidazol-2-one derivatives with various functional groups.
Scientific Research Applications
Chemistry: 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its unique structure allows it to interact with biological molecules, making it useful in imaging and diagnostic applications.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in cancer treatment.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. The compound’s cytotoxic activity is believed to be due to its ability to induce apoptosis in cancer cells by disrupting cellular pathways and causing oxidative stress.
Comparison with Similar Compounds
1,3-Dihydro-2H-imidazol-2-one: A simpler imidazole derivative with similar chemical properties.
2H-Naphth[1,2-D]imidazole-2-thione: A sulfur-containing analog with different reactivity.
5-Amino-1,3-dihydro-2H-naphtho[1,2-D]imidazol-2-one: An amino-substituted derivative with unique biological activity.
Uniqueness: 1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone stands out due to its hydrazone functional group, which imparts unique reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a fluorescent probe make it a valuable compound in various research fields.
Properties
IUPAC Name |
3H-benzo[e]benzimidazol-2-ylhydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-15-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,12H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAMGTHRZRHUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483775 | |
Record name | AGN-PC-0NIC2W | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2165-08-4 | |
Record name | AGN-PC-0NIC2W | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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